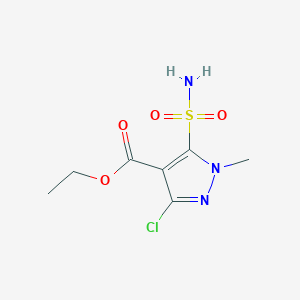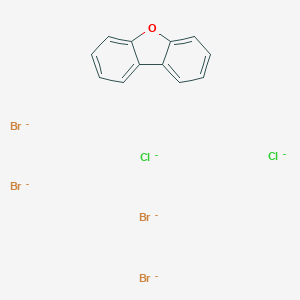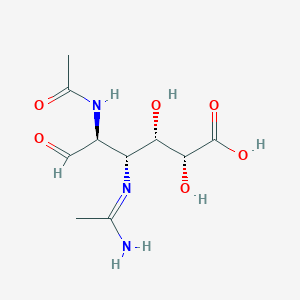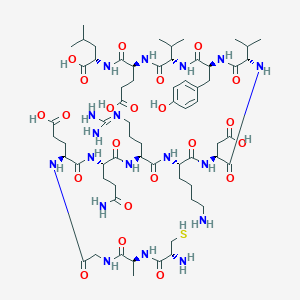
2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene is a chemical compound that has been extensively studied for its potential applications in various fields. It is a member of the benzothiophene family of compounds and has a unique molecular structure that makes it an interesting subject of research.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene is not fully understood. However, researchers believe that it may work by binding to specific receptors in the body and modulating their activity. This could result in a range of effects, including changes in gene expression, protein synthesis, and cell signaling.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene has a range of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene in lab experiments is its unique molecular structure. This makes it a useful tool for studying the mechanisms of action of various compounds and for developing new drugs. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Orientations Futures
There are many potential future directions for research on 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound to better understand how it works in the body.
2. Development of new drugs based on the molecular structure of 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene.
3. Exploration of the potential of this compound as a therapeutic agent for various diseases, including neurodegenerative diseases, cancer, and inflammation.
4. Development of new synthetic methods for the production of 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene that are more efficient and cost-effective.
5. Investigation of the potential environmental impact of this compound and its derivatives.
Conclusion:
In conclusion, 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene is a unique and interesting compound that has many potential scientific research applications. Its molecular structure makes it a promising candidate for the development of new drugs and for studying the mechanisms of action of various compounds. While there are some limitations to working with this compound, ongoing research is likely to uncover new and exciting applications for this compound in the future.
Méthodes De Synthèse
The synthesis of 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Grignard reaction. In this method, a Grignard reagent is reacted with a suitable substrate to produce the desired product.
Applications De Recherche Scientifique
The unique molecular structure of 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene makes it a promising candidate for various scientific research applications. One of the most promising areas of research is the development of new drugs. Researchers are exploring the potential of this compound as a starting point for the development of new drugs that can be used to treat a wide range of diseases.
Propriétés
Numéro CAS |
100333-46-8 |
|---|---|
Nom du produit |
2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene |
Formule moléculaire |
C9H12F4S |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluoro-3a-methyl-5,6,7,7a-tetrahydro-4H-1-benzothiophene |
InChI |
InChI=1S/C9H12F4S/c1-7-5-3-2-4-6(7)14-9(12,13)8(7,10)11/h6H,2-5H2,1H3 |
Clé InChI |
PWPAHHYVPWMKQF-UHFFFAOYSA-N |
SMILES |
CC12CCCCC1SC(C2(F)F)(F)F |
SMILES canonique |
CC12CCCCC1SC(C2(F)F)(F)F |
Synonymes |
BENZO(b)THIOPHENE, OCTAHYDRO-3a-METHYL-2,2,3,3-TETRAFLUORO- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B10967.png)








![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)


